N-(2-chlorophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
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Overview
Description
The compound "N-(2-chlorophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide" belongs to a class of organic compounds known as pyridinecarboxamides. These compounds are characterized by a pyridine ring, which is a heterocyclic aromatic ring with one nitrogen atom, bonded to a carboxamide group. The specific compound also contains a thieno[3,2-b]pyridine moiety, which indicates the fusion of a thiophene ring with a pyridine ring, and various substituents including a chlorophenyl group, a hydroxy group, and a methyl group.
Synthesis Analysis
The synthesis of related N-(chlorophenyl)pyridinecarboxamides has been reported through the reaction of substituted pyridinecarbonyl chlorides with aminochlorobenzenes . This suggests that the compound of interest could potentially be synthesized through a similar pathway, involving the formation of an amide bond between a pyridinecarbonyl chloride and an amino-substituted chlorobenzene. The synthesis of N-alkyl-4-chloro-2-pyridine carboxamides from amines and chloropyridine carboxylic acid esters provides further insight into the synthetic routes available for chlorophenylpyridinecarboxamides.
Molecular Structure Analysis
The molecular structure of chlorophenylpyridinecarboxamides has been studied using single crystal structures, revealing that these compounds can exhibit various intermolecular interactions, such as hydrogen bonding . The presence of a hydroxy group in the compound of interest suggests the potential for additional hydrogen bonding interactions, which could influence its molecular planarity and crystal packing.
Chemical Reactions Analysis
While the specific chemical reactions of the compound are not detailed in the provided papers, the synthesis of related compounds involves reactions that could be applicable. For example, the reaction of pyridoxal hydrochloride with N-arylcyanoacetamides to produce pyrano[2,3-c]pyridine carboxamides indicates that the compound could undergo similar transformations, potentially leading to the formation of new derivatives with different substituents on the pyridine ring.
Physical and Chemical Properties Analysis
The physical properties of N-(chlorophenyl)pyridinecarboxamides, such as melting temperatures, have been correlated with lattice energy and molecular symmetry . These properties are influenced by the compound's molecular structure and the strength of intermolecular interactions. The solubility and thermal properties of polyamides containing pyridyl moieties provide additional context for understanding the behavior of pyridinecarboxamides in different environments.
Scientific Research Applications
Synthesis and Derivative Formation
The compound has been utilized in the synthesis of various chemical derivatives. For instance, it has been used in the formation of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems (Bakhite, Al‐Sehemi, & Yamada, 2005). These derivatives can be used as precursors for various polyheterocyclic systems, indicating the versatility of the compound in chemical synthesis.
Antimicrobial Activity
Research has shown that derivatives of this compound possess significant antimicrobial properties. For example, new pyridothienopyrimidines and pyridothienotriazines synthesized from related compounds exhibited in vitro antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002). This indicates potential applications in the development of new antimicrobial agents.
Anticonvulsant Properties
Structurally similar compounds have been evaluated for their anticonvulsant properties. For instance, hydrogen bonding in three anticonvulsant enaminones, including derivatives of this compound, has been examined (Kubicki, Bassyouni, & Codding, 2000). This research suggests potential therapeutic applications in the treatment of convulsive disorders.
Synthesis of Aromatic Polyamides
The compound has also found applications in the synthesis and characterization of new aromatic polyamides. Research in this area focuses on producing polymers with enhanced thermal stability and excellent solubility, which are useful in various industrial applications (Choi & Jung, 2004).
Antidepressant and Nootropic Agents
Compounds derived from similar structures have been synthesized and evaluated for potential antidepressant and nootropic activities. This includes research on Schiff’s bases and azetidinone derivatives as potential therapeutic agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Mechanism of Action
Target of Action
The compound contains a pyridine ring, which is a common structure in many bioactive molecules. Pyridine derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound could potentially interact with various biological targets.
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Pyridine derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects would depend on the specific target(s) and mode of action of the compound. Given the wide range of biological activities associated with pyridine derivatives , the effects could potentially be diverse.
properties
IUPAC Name |
N-(2-chlorophenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c1-18-10-6-7-22-13(10)12(19)11(15(18)21)14(20)17-9-5-3-2-4-8(9)16/h2-7,19H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLHRRZGOVFBOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C1=O)C(=O)NC3=CC=CC=C3Cl)O)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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